2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone
Description
Structure and Key Features The compound 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone features a three-part architecture:
- Indole core: A bicyclic aromatic system substituted at position 3 with a 4-fluorophenylsulfonyl group.
- Piperidine moiety: A six-membered saturated ring with one nitrogen atom, contributing to lipophilicity and influencing pharmacokinetic properties such as membrane permeability.
- Ethanone linker: Connects the indole and piperidine groups, providing structural flexibility.
- Sulfonylation: The 4-fluorophenylsulfonyl group is likely introduced via sulfonyl chloride intermediates under basic conditions .
- Coupling reactions: The ethanone linker may be formed through alkylation or nucleophilic substitution between chloroacetylated intermediates and piperidine .
- Characterization: Confirmation via $ ^1H $/$ ^{13}C $ NMR, mass spectrometry (MS), and melting point analysis (expected range: 120–170°C based on analogs) .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c22-16-8-10-17(11-9-16)28(26,27)20-14-24(19-7-3-2-6-18(19)20)15-21(25)23-12-4-1-5-13-23/h2-3,6-11,14H,1,4-5,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERDFLCWPCOTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is a synthetic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including the sulfonyl and fluorophenyl groups, suggest a promising profile for biological activity.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses a complex arrangement of functional groups that contribute to its biological interactions. The presence of a fluorine atom enhances its metabolic stability and binding affinity to biological targets, making it an interesting candidate for drug development.
The biological activity of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the indole moiety engages in π-π stacking interactions. This interaction modulates the activity of target proteins, leading to various physiological effects, including anti-inflammatory and anticancer properties.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values indicating effective cytotoxicity against various cancer cell lines, suggesting potential applications in oncology .
- Anti-inflammatory Effects : The compound's mechanism may involve the inhibition of inflammatory pathways, making it a candidate for treating inflammatory diseases. The interaction with specific enzymes involved in these pathways is crucial for its therapeutic efficacy.
Case Studies
Several studies have explored the biological activity of similar compounds within the same structural class:
- Study on Antimicrobial Activity : A related indole derivative exhibited significant antimicrobial properties against Mycobacterium tuberculosis, indicating that modifications to the indole structure can enhance biological activity against resistant strains .
- Structure-Activity Relationship (SAR) Analysis : Research into SAR has revealed that specific substitutions on the piperidine ring can significantly affect the compound's efficacy. For example, altering substituents has led to variations in MIC values against bacterial strains, highlighting the importance of structural optimization in drug design .
Data Table: Biological Activity Overview
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for the synthesis of more complex molecules. Its indole and sulfonyl functionalities allow for various chemical modifications, making it valuable in organic synthesis.
| Application | Description |
|---|---|
| Synthesis of Indole Derivatives | Used as a precursor for synthesizing substituted indoles which are important in pharmaceuticals. |
| Chemical Reactions | Can undergo oxidation, reduction, and substitution reactions, facilitating the development of new compounds. |
Biology
- Biochemical Probes : Researchers are investigating the compound's ability to interact with biological macromolecules, potentially serving as biochemical probes to study cellular processes.
| Application | Description |
|---|---|
| Enzyme Inhibition Studies | The compound may inhibit specific enzymes involved in disease pathways, providing insights into therapeutic targets. |
| Interaction with Receptors | It can bind to various receptors, influencing their activity and providing a basis for drug design. |
Medicine
- Therapeutic Potential : Preliminary studies suggest that the compound exhibits anti-inflammatory and anticancer properties, making it a candidate for further pharmacological evaluation.
| Application | Description |
|---|---|
| Anti-inflammatory Activity | Investigated for its ability to modulate inflammatory pathways through enzyme inhibition. |
| Anticancer Properties | Shows promise in targeting cancer cell proliferation and survival mechanisms. |
Case Studies
Several studies have explored the applications of this compound:
- Anti-inflammatory Mechanism : A study demonstrated that derivatives of this compound could inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models .
- Anticancer Activity : Research indicated that the compound could induce apoptosis in cancer cell lines by activating caspase pathways, suggesting its potential as an anticancer agent.
- Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently, including multi-step reactions starting from simple precursors .
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties
| Property | Target Compound | 7e (Tetrazole-thio) | 7f (Tetrazole-thio) |
|---|---|---|---|
| Molecular Weight | 443.5 | 529.6 | 583.6 |
| Melting Point (°C) | ~150 (predicted) | 131–134 | 165–167 |
| LogP (Predicted) | 3.2 | 2.8 | 3.5 |
Q & A
Basic: What are the recommended synthetic routes for preparing 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone?
The synthesis typically involves multi-step protocols:
- Step 1 : Sulfonylation of the indole core using 4-fluorophenyl sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group at the 3-position of indole.
- Step 2 : Functionalization of the indole nitrogen with an ethanone-piperidine moiety via nucleophilic substitution or coupling reactions. Friedel-Crafts acylation or palladium-catalyzed cross-coupling may be employed for introducing the piperidin-1-yl ethanone group .
- Critical parameters : Reaction temperature (often 80–120°C), anhydrous solvents (e.g., dichloromethane or DMF), and catalyst selection (e.g., AlCl₃ for Friedel-Crafts). Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard.
Basic: How is the structural characterization of this compound performed?
Key analytical methods include:
- Single-crystal X-ray diffraction : Resolve the 3D structure using programs like SHELXL (for refinement) and OLEX2 for visualization. The sulfonyl group geometry and piperidine ring conformation are critical validation points .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the indole proton at C-2 appears as a singlet (δ 7.2–7.5 ppm), while the piperidine protons show characteristic splitting (δ 1.5–2.8 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns to confirm the sulfonyl and piperidine groups .
Advanced: What crystallographic challenges arise during structural analysis, and how are they resolved?
Common issues and solutions:
- Disorder in the piperidine ring : Model using PART instructions in SHELXL and refine with isotropic displacement parameters. Apply restraints to bond distances/angles based on Engh-Huber parameters .
- Twinned crystals : Use the TWIN/BASF commands in SHELXL for data integration. Check for pseudo-merohedral twinning via PLATON’s TWINCHECK .
- Thermal motion artifacts : Collect data at low temperature (100 K) to reduce thermal displacement errors. Validate with Hirshfeld surface analysis .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Contradictions may arise from assay conditions or target selectivity. Mitigation strategies:
- Dose-response profiling : Test across a wide concentration range (e.g., 1 nM–100 µM) to rule out off-target effects at high doses.
- Selectivity screening : Use kinase panels or GPCR profiling to identify cross-reactivity. For example, compounds with sulfonyl groups may inhibit serine hydrolases non-specifically .
- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular readouts (e.g., luciferase reporters) to confirm target engagement .
Basic: What safety precautions are required when handling this compound?
- Hazard identification : Limited GHS data, but assume acute toxicity (Category 4) based on structural analogs. Use PPE (gloves, goggles, lab coat) .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses due to potential sulfonyl group reactivity .
- Storage : Keep in a desiccator at –20°C under argon to prevent hydrolysis of the sulfonyl group .
Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?
- Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., S1PL or kinase domains). The sulfonyl group often engages in hydrogen bonding with Arg/Lys residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess piperidine ring flexibility and stability of the sulfonyl-indole interaction .
- QSAR modeling : Generate descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity .
Advanced: How does the sulfonyl group influence pharmacological properties?
- Bioavailability : The sulfonyl group enhances solubility (clogP reduction by ~1.5 units) but may reduce cell permeability. Assess via PAMPA assays .
- Metabolic stability : The 4-fluorophenyl-sulfonyl moiety resists CYP450 oxidation compared to non-fluorinated analogs. Validate using liver microsome assays (e.g., half-life >60 mins in human hepatocytes) .
- Target binding : Sulfonyl oxygen atoms form critical hydrogen bonds with catalytic lysine residues in enzymes (e.g., S1PL), as shown in co-crystal structures .
Basic: What are the key impurities to monitor during synthesis?
- Byproducts : Unreacted 4-fluorophenyl sulfonyl chloride (detect via TLC, Rf ~0.6 in ethyl acetate/hexane 1:1) and N-alkylation byproducts (e.g., di-substituted indole derivatives) .
- Purification criteria : HPLC purity >95% (C18 column, acetonitrile/water gradient). Monitor for residual solvents (DMF, dichloromethane) via GC-MS .
Advanced: How can researchers optimize reaction yields for scale-up?
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) using a 3² factorial design. For example, optimize Friedel-Crafts acylation at 110°C with 1.2 eq AlCl₃ in DCM .
- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for improved regioselectivity in indole functionalization .
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) and improve heat transfer for exothermic steps .
Advanced: What strategies validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein (e.g., S1PL) via Western blotting after compound treatment .
- BRET (Bioluminescence Resonance Energy Transfer) : Quantify intracellular target interaction using NanoLuc-tagged proteins .
- Pharmacodynamic biomarkers : Measure downstream metabolites (e.g., sphingosine-1-phosphate levels for S1PL inhibition) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
